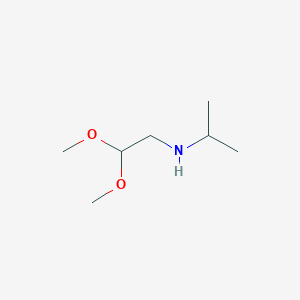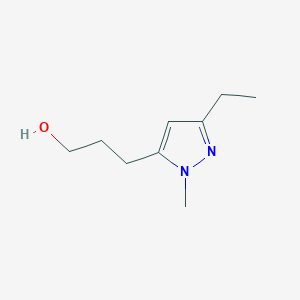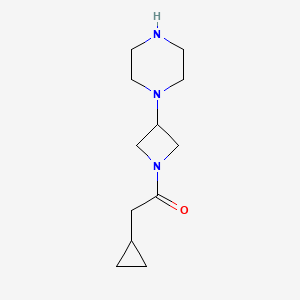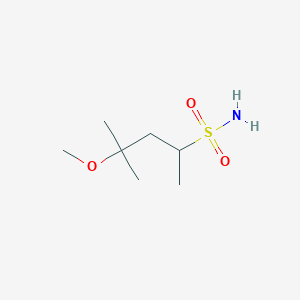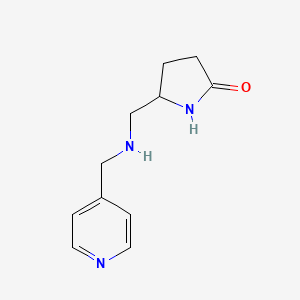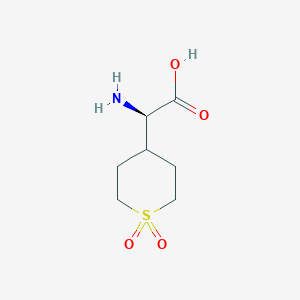
(R)-2-Amino-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid is a unique compound characterized by its specific stereochemistry and functional groups This compound features an amino group, a thian ring with a dioxo substitution, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid typically involves the following steps:
Formation of the Thian Ring: The thian ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.
Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Amino Group Addition: The amino group is introduced through amination reactions, which may involve reagents like ammonia or amines.
Acetic Acid Moiety Attachment: The acetic acid group is typically added through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: The amino and acetic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various amino acid derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing pathways related to metabolism and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid: Similar structure with a propanoic acid moiety.
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)butanoic acid: Contains a butanoic acid group.
Uniqueness
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid is unique due to its specific stereochemistry and the presence of both an amino group and a dioxo-substituted thian ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H13NO4S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid |
InChI |
InChI=1S/C7H13NO4S/c8-6(7(9)10)5-1-3-13(11,12)4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 |
Clave InChI |
DSTONRXLSAIHOQ-ZCFIWIBFSA-N |
SMILES isomérico |
C1CS(=O)(=O)CCC1[C@H](C(=O)O)N |
SMILES canónico |
C1CS(=O)(=O)CCC1C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


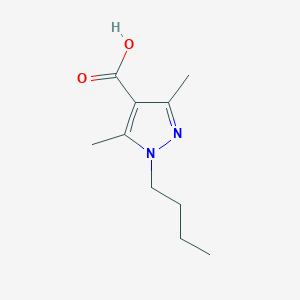
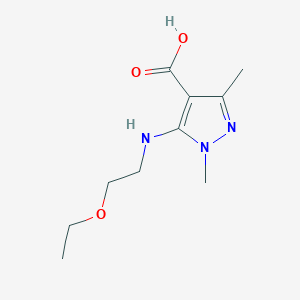


![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)
